molecular formula C14H28NO4S- B1258353 N-dodecanoyltaurine(1-)

N-dodecanoyltaurine(1-)

Cat. No.: B1258353
M. Wt: 306.44 g/mol
InChI Key: KCFRUUYAXCDZNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecanoyltaurine(1−), commonly known as sodium lauroyl taurate (CAS RN: 70609-66-4), is an anionic surfactant belonging to the acyl taurate subclass of sulfonates. Its structure consists of a dodecanoyl (C12) chain linked to taurine (2-aminoethanesulfonic acid), with a sulfonate group conferring the anionic charge . The sodium salt form is widely used due to its solubility and stability.

Properties

Molecular Formula

C14H28NO4S-

Molecular Weight

306.44 g/mol

IUPAC Name

2-(dodecanoylamino)ethanesulfonate

InChI

InChI=1S/C14H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19/h2-13H2,1H3,(H,15,16)(H,17,18,19)/p-1

InChI Key

KCFRUUYAXCDZNZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula: C₁₄H₂₈NO₄S⁻Na⁺
  • Classification : Anionic surfactant (acyl taurate)
  • Applications : Primarily employed in personal care products (e.g., shampoos, cleansers) for its mildness, foaming capacity, and compatibility with sensitive skin .

Comparison with Structurally Similar Compounds

Benzalkonium Chloride (BAC12)

Chemical Class : Quaternary ammonium compound (cationic surfactant).
Structure : Benzyl-dimethyl-dodecylammonium chloride (C21H38ClN; CAS RN: 139-07-1) .

Property N-Dodecanoyltaurine(1−) BAC12
Charge Anionic (−1) Cationic (+1)
Primary Use Mild cleansing agents Disinfectants, antimicrobials
Biocompatibility High (low irritation) Moderate (can irritate mucous membranes)
Mechanism Disrupts lipid membranes via hydrophobic interactions Binds to microbial cell walls, disrupting permeability

Key Difference: While both have C12 hydrophobic tails, their charges dictate opposing applications. BAC12’s cationic nature enables antimicrobial activity, whereas N-dodecanoyltaurine(1−)’s anionic group enhances emulsification in cosmetics .

Dimethyl Lauryl Amine

Chemical Class : Tertiary amine (precursor to quaternary ammonium compounds).
Structure : N,N-Dimethyldodecanamine (C14H31N; CAS RN: 112-18-5) .

Property N-Dodecanoyltaurine(1−) Dimethyl Lauryl Amine
Charge Anionic (−1) Non-ionic (neutral at high pH)
Primary Use Surfactant in cosmetics Polymer additive, corrosion inhibitor
Hazards Low toxicity Skin corrosion, eye damage (requires PPE)
Functional Groups Sulfonate, amide Tertiary amine

Key Difference: The sulfonate group in N-dodecanoyltaurine(1−) enhances water solubility and stability, whereas dimethyl lauryl amine’s amine group facilitates reactions in industrial processes but poses safety risks .

Sodium Lauryl Sulfate (SLS)

Chemical Class : Sulfate ester (anionic surfactant).
Structure : C12H25OSO3⁻Na⁺ (CAS RN: 151-21-3).

Property N-Dodecanoyltaurine(1−) SLS
Charge Anionic (−1) Anionic (−1)
Primary Use Mild formulations Harsh cleansers, industrial detergents
Irritation Potential Low High (strips skin lipids)
Biodegradability High Moderate

Key Difference: Both are anionic, but the sulfonate group in N-dodecanoyltaurine(1−) provides greater pH stability and reduced irritation compared to SLS’s sulfate ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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